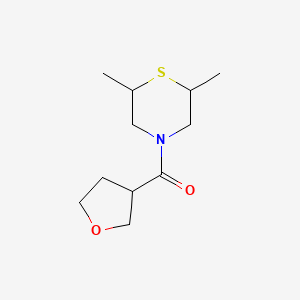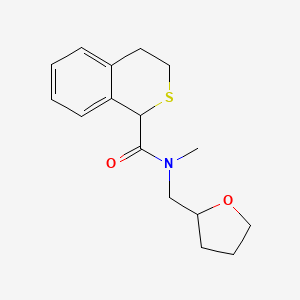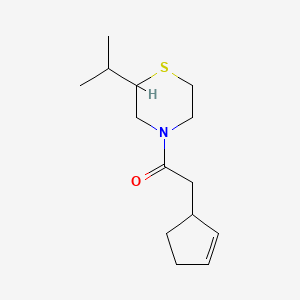
Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone, also known as OPI, is a chemical compound that has been studied extensively for its potential applications in scientific research.
作用機序
The mechanism of action of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone involves the modulation of certain ion channels in the brain, particularly the voltage-gated sodium channels. This compound has been shown to selectively inhibit the activity of these channels, which results in a decrease in neuronal excitability. This mechanism of action is similar to that of other sodium channel blockers, such as lidocaine and tetrodotoxin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate the activity of sodium channels in the brain. This results in a decrease in neuronal excitability, which can have a range of effects depending on the specific context. In general, this compound has been found to have anticonvulsant and analgesic effects, which make it a promising candidate for the treatment of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone in lab experiments is its selectivity for certain ion channels in the brain. This allows researchers to selectively modulate the activity of these channels, which can help to elucidate the mechanisms underlying various neurological disorders. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone. One area of interest is the development of more selective and potent derivatives of this compound, which could be used to further elucidate the mechanisms underlying various neurological disorders. Another area of interest is the development of novel drug delivery systems for this compound, which could improve its bioavailability and extend its half-life. Finally, there is also potential for the use of this compound in the development of new therapeutics for neurological disorders, particularly those that are resistant to current treatments.
合成法
The synthesis of Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone involves the reaction of oxolane-2-carboxylic acid with 2-(2-propan-2-ylthiomorpholin-4-yl)ethylamine in the presence of coupling reagents. The resulting product is then subjected to further purification steps to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
科学的研究の応用
Oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This makes this compound a useful tool for studying the mechanisms underlying various neurological disorders, such as epilepsy and neuropathic pain.
特性
IUPAC Name |
oxolan-2-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c1-9(2)11-8-13(5-7-16-11)12(14)10-4-3-6-15-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVSMZIWFDDGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)
![N-(2-methoxyethyl)-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591413.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)

![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)


